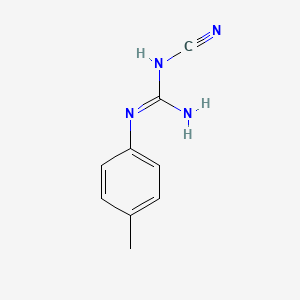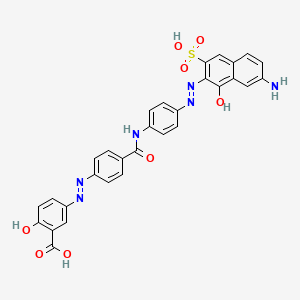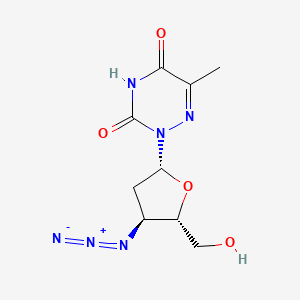
N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea is an organic compound characterized by the presence of a hydroxyphenyl group and a prop-2-en-1-ylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea typically involves the reaction of 3-hydroxyaniline with propenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 3-hydroxyaniline in an organic solvent.
Step 2: Add propenyl isocyanate dropwise to the solution while maintaining the temperature at reflux.
Step 3: Continue refluxing the mixture for several hours until the reaction is complete.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.
Step 5: Filter and purify the product by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated urea derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated urea derivatives.
Substitution: Ethers or esters depending on the substituent used.
科学研究应用
Chemistry
In organic synthesis, N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in enzymology and molecular biology.
Medicine
N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea has potential therapeutic applications due to its structural similarity to certain bioactive molecules. It can be explored as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the material science industry, this compound can be used in the development of polymers and resins with specific properties. Its ability to undergo polymerization reactions makes it suitable for creating materials with enhanced mechanical and thermal properties.
作用机制
The mechanism by which N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the urea moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(3-Hydroxyphenyl)urea: Similar structure but lacks the prop-2-en-1-yl group.
N-(4-Hydroxyphenyl)-N’-prop-2-en-1-ylurea: Similar structure but with the hydroxy group in the para position.
N-(3-Methoxyphenyl)-N’-prop-2-en-1-ylurea: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea is unique due to the presence of both a hydroxyphenyl group and a prop-2-en-1-ylurea moiety. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
70171-68-5 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
1-(3-hydroxyphenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H12N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h2-5,7,13H,1,6H2,(H2,11,12,14) |
InChI 键 |
MTTZAHDVXFJKIB-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC(=O)NC1=CC(=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






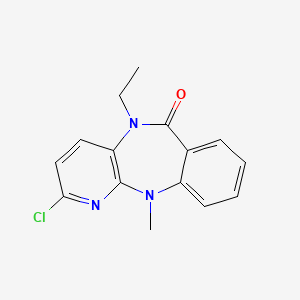
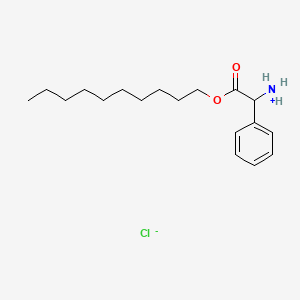
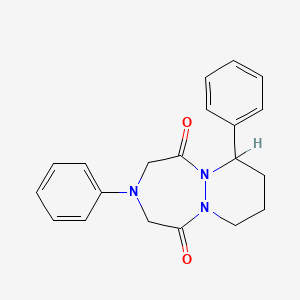
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)

